![molecular formula C17H19FN4O B2518262 3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797291-97-4](/img/structure/B2518262.png)
3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Description
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of this compound. A study synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which include our target compound . Although most derivatives didn’t exhibit significant antibacterial effects, one compound showed activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.
- Isoxazole derivatives, including benzoxazoles, have been investigated for their anticancer properties. Further exploration of this compound’s effects on cancer cell lines could be valuable .
- N-benzylpiperidine benzisoxazole derivatives, structurally related to our compound, selectively inhibit acetylcholinesterase (AChE). These inhibitors are used in Alzheimer’s disease treatment . Research could explore similar applications.
Antibacterial Activity
Cancer Therapeutics
Enzyme Inhibition
properties
IUPAC Name |
3-fluoro-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-14-6-4-5-13(11-14)17(23)20-12-15-19-8-7-16(21-15)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBWHQKRJNDPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide |
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